molecular formula C10H9BrF4O B13546595 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene

Katalognummer: B13546595
Molekulargewicht: 301.07 g/mol
InChI-Schlüssel: CVSPSWLFGHXRKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene is an organic compound that features a bromine atom, a trifluoroethoxy group, and a fluorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • 2-Bromo-2-chloro-1,1,1-trifluoroethane

Uniqueness

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H9BrF4O

Molekulargewicht

301.07 g/mol

IUPAC-Name

1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C10H9BrF4O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI-Schlüssel

CVSPSWLFGHXRKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CBr)OCC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.